2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Descripción
2-{[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a 4-methoxyphenyl group at position 6 and a sulfanyl (-S-) linker at position 3. This linker connects to a 1-(pyrrolidin-1-yl)ethan-1-one moiety.
Propiedades
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-14-6-4-13(5-7-14)15-8-9-16(19-18-15)23-12-17(21)20-10-2-3-11-20/h4-9H,2-3,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHUOPYAYZHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method involves the reaction of pyridazinone derivatives with appropriate sulfanyl and pyrrolidinyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon or copper iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anticancer properties. The incorporation of the pyridazin-3-yl sulfanyl group enhances the biological activity of the compound against various cancer cell lines. For instance, studies have shown that similar structures can inhibit human liver cancer cells effectively, suggesting that this compound may follow suit due to its structural analogies .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Compounds with similar functionalities have demonstrated efficacy in reducing inflammation markers in preclinical models. The pyrrolidin-1-yl component may contribute to this activity by modulating inflammatory pathways, which warrants further investigation into its therapeutic applications in inflammatory diseases .
Synthesis of Novel Heterocycles
The ability to synthesize new heterocyclic compounds from 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a significant aspect of its application. This compound serves as a versatile precursor for creating various heterocycles through reactions with different bi-dentate reagents. Such synthetic pathways are crucial for developing new drugs with enhanced biological activities .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound can lead to the design of more potent derivatives. By modifying functional groups on the pyridazine and pyrrolidine rings, researchers can explore how these changes affect biological activity. This approach is essential for optimizing drug candidates in medicinal chemistry .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one :
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Evaluation | Demonstrated significant cytotoxicity against liver cancer cell lines |
| Study B | Anti-inflammatory Activity | Showed reduction in inflammatory cytokines in vitro |
| Study C | Heterocycle Synthesis | Successfully synthesized novel derivatives with enhanced biological profiles |
Mecanismo De Acción
The mechanism of action of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they may involve modulation of signaling pathways related to inflammation and pain .
Comparación Con Compuestos Similares
Structural and Physicochemical Comparisons
The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups (Table 1).
Table 1. Structural and physicochemical comparison of the target compound with analogs
Actividad Biológica
The compound 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one (CAS Number: 872688-98-7) is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyridazine ring substituted with a methoxyphenyl group and a sulfanyl moiety, which are critical for its biological activity.
Antiinflammatory Activity
Research indicates that derivatives of pyridazine, including those similar to our compound, exhibit significant anti-inflammatory properties. A study conducted on related compounds demonstrated their ability to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated by lipopolysaccharides (LPS). Some derivatives showed potent inhibition, suggesting that the structural components of the pyridazine ring play a crucial role in modulating inflammatory responses .
Antimicrobial Activity
Pyridazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have suggested that certain compounds within this class exhibit activity against various bacterial strains. While specific data on our compound is limited, related studies show that modifications in the pyridazine structure can enhance antibacterial efficacy .
Anticancer Potential
The anticancer properties of pyridazine derivatives have been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For instance, a study highlighted the potential of pyridazine derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activities of 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one may involve several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit IL-1β production, thereby reducing inflammation.
- Cell Cycle Modulation : Similar compounds have shown the ability to arrest cancer cell cycles, leading to reduced proliferation.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one, and what critical reaction parameters influence yield?
- Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by sulfanyl linkage and pyrrolidine substitution. Key steps include:
- Thioether formation : Reacting 6-(4-methoxyphenyl)pyridazin-3-thiol with a halogenated ketone precursor (e.g., 1-(pyrrolidin-1-yl)-2-chloroethan-1-one) under basic conditions (e.g., NaH in DMF) .
- Temperature control : Maintaining 0–5°C during thiolate ion generation minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.5 ppm, pyrrolidine methylenes at δ 1.8–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 358.12) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm, C-S at ~650 cm) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol; insoluble in water .
- Stability : Degrades under prolonged UV exposure or acidic conditions. Store at –20°C in inert atmospheres (argon) with desiccants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity in derivatives of this compound?
- Answer :
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro, fluoro) to enhance electrophilicity and target binding .
- Pyrrolidine modification : Introduce sp-hybridized substituents (e.g., methyl groups) to improve metabolic stability .
- Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl or amine linkers to modulate pharmacokinetics .
Q. What computational strategies are employed to predict the binding mechanism of this compound to biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. The pyridazine ring often occupies hydrophobic pockets, while the pyrrolidine group participates in hydrogen bonding .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to validate binding modes .
Q. How can contradictory biological activity data across studies be resolved?
- Answer :
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence polarization) and cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target interactions .
- Batch consistency analysis : Verify compound purity (>95% by HPLC) and stereochemical integrity (chiral HPLC) to rule out impurities as confounding factors .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Answer :
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ether into DCM solution). Use SHELXL for refinement, focusing on the pyridazine-pyrrolidine dihedral angle to confirm conformation .
- Crystallographic data : Typical space groups include P2/c with Z = 4. Hydrogen-bonding networks often involve the ketone oxygen and adjacent heteroatoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
